molecular formula C11H13FN2 B13070442 1-(3-fluoropropyl)-1H-indol-4-amine

1-(3-fluoropropyl)-1H-indol-4-amine

Cat. No.: B13070442
M. Wt: 192.23 g/mol
InChI Key: MHIUTJQWFSFXRE-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-1H-indol-4-amine is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and their significant biological activities. This particular compound features a fluoropropyl group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-fluoropropyl)-1H-indol-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Fluoropropylation: The indole derivative undergoes a reaction with a fluoropropylating agent, such as 3-fluoropropyl bromide, under basic conditions to introduce the fluoropropyl group.

    Amine Introduction: The final step involves introducing the amine group at the 4-position of the indole ring. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

1-(3-Fluoropropyl)-1H-indol-4-amine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The indole ring can undergo coupling reactions with various electrophiles, forming complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Fluoropropyl)-1H-indol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(3-fluoropropyl)-1H-indol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropropyl group can enhance its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Fluoropropyl)-1H-indol-4-amine can be compared with other similar compounds, such as:

    1-(3-Fluoropropyl)-1H-indole: Lacks the amine group, which can significantly alter its chemical and biological properties.

    1-(3-Fluoropropyl)-1H-indol-3-amine: The position of the amine group can influence its reactivity and interactions with biological targets.

    1-(3-Fluoropropyl)-1H-indol-5-amine: Similar structure but with the amine group at a different position, affecting its overall properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(3-fluoropropyl)-1H-indol-4-amine is a novel compound belonging to the indole family, which has garnered interest due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoropropyl group at the 1-position and an amino group at the 4-position of the indole ring. Its molecular formula is C11H12FNC_{11}H_{12}FN, with a molecular weight of approximately 195.22 g/mol. The presence of the fluorine atom is believed to enhance its binding affinity to biological targets, thus influencing its pharmacological profile.

This compound interacts with various molecular targets, including enzymes and receptors. The fluoropropyl group increases its binding affinity and selectivity, which may modulate multiple signaling pathways involved in cellular processes. While specific pathways remain to be fully elucidated, preliminary studies suggest that this compound could influence estrogen receptor activity and inhibit certain enzymes such as monoamine oxidase B (MAO-B).

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities:

  • Estrogen Receptor Modulation : Similar compounds have shown efficacy in modulating estrogen receptors, which play crucial roles in breast cancer development. This suggests that this compound may have potential as a therapeutic agent in hormone-related cancers .
  • Neuroprotective Effects : Compounds with indole structures are often studied for their neuroprotective properties. Initial findings indicate that this compound may protect neuronal cells from oxidative stress, potentially leading to applications in neurodegenerative diseases.

Research Findings

Several studies have investigated the pharmacological profiles of related compounds, providing insights into the potential of this compound:

StudyFocusFindings
Wang et al. (2023)Estrogen receptor-targeted agentsIndicated that structurally similar compounds can effectively degrade estrogen receptors in cancer models .
Pharmacokinetic StudiesMetabolism and distributionDemonstrated that fluorinated compounds often exhibit altered pharmacokinetics due to enhanced lipophilicity and metabolic stability .
Comparative AnalysisStructural analogsFound that modifications at the indole core significantly impact biological activity and target interaction.

Case Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal studies have shown:

  • Tumor Growth Inhibition : In xenograft models, compounds with similar structures have been noted to reduce tumor growth significantly without causing severe toxicity .
  • Neuroprotection in Models of Alzheimer's Disease : Animal models treated with related indole derivatives exhibited improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

1-(3-fluoropropyl)indol-4-amine

InChI

InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1,3-5,8H,2,6-7,13H2

InChI Key

MHIUTJQWFSFXRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CCCF)N

Origin of Product

United States

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